Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-
Overview
Description
CB7646, also known as bis-N-(hydroxymethyl)trimethylmelamine, is a synthetic analogue of trimelamol. It is a stable compound with favorable formulation characteristics, making it a promising candidate for antitumor applications. CB7646 has shown significant in vitro and in vivo antitumor activity, particularly in human ovarian and breast cancer xenograft models .
Preparation Methods
Synthetic Routes and Reaction Conditions
CB7646 is synthesized through a series of chemical reactions involving the hydroxymethylation of trimethylmelamine. The process typically involves the following steps:
Hydroxymethylation: Trimethylmelamine is reacted with formaldehyde in the presence of a base to introduce hydroxymethyl groups.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure CB7646.
Industrial Production Methods
The industrial production of CB7646 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxymethylation: Large quantities of trimethylmelamine are reacted with formaldehyde under controlled conditions.
Purification and Formulation: The product is purified and formulated into a stable form suitable for pharmaceutical applications.
Chemical Reactions Analysis
CB7646 undergoes various chemical reactions, including:
Oxidation: CB7646 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: CB7646 can undergo substitution reactions where hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Oxidized derivatives of CB7646.
Reduction Products: Reduced forms of CB7646.
Substitution Products: Compounds with different functional groups replacing the hydroxymethyl groups.
Scientific Research Applications
CB7646 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying hydroxymethylation reactions and their mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antitumor properties, particularly in treating ovarian and breast cancers.
Industry: Potential applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
CB7646 exerts its effects through several mechanisms:
DNA Inhibition: CB7646 acts as a DNA inhibitor, interfering with DNA replication and transcription.
DNA Alkylation: The compound alkylates DNA, leading to the formation of cross-links and DNA damage.
Cell Cycle Arrest: CB7646 induces cell cycle arrest, preventing cancer cells from proliferating.
Molecular Targets and Pathways
DNA: CB7646 targets DNA, leading to its inhibition and alkylation.
Cell Cycle Pathways: The compound affects cell cycle regulatory pathways, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
CB7646 is compared with other similar compounds, such as trimelamol and hexamethylmelamine:
Trimelamol: CB7646 is a stable analogue of trimelamol with improved formulation characteristics and similar antitumor activity.
Hexamethylmelamine: CB7646 does not require bioactivation, unlike hexamethylmelamine, making it more effective in certain applications.
List of Similar Compounds
- Trimelamol
- Hexamethylmelamine
CB7646 stands out due to its stability, favorable formulation characteristics, and significant antitumor activity, making it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
104880-54-8 |
---|---|
Molecular Formula |
C8H16N6O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
[[4-[hydroxymethyl(methyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]-methylamino]methanol |
InChI |
InChI=1S/C8H16N6O2/c1-9-6-10-7(13(2)4-15)12-8(11-6)14(3)5-16/h15-16H,4-5H2,1-3H3,(H,9,10,11,12) |
InChI Key |
PWSXIPDXINQUKQ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |
Canonical SMILES |
CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
is-N-(hydroxymethyl)trimethylmelamine CB 7646 CB-7646 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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